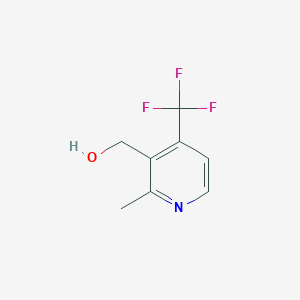
3-Pyridinemethanol, 2-methyl-4-(trifluoromethyl)-
Cat. No. B8386363
M. Wt: 191.15 g/mol
InChI Key: AFKWAHAJVICCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05756497
Procedure details


Methyl 2-methyl-4-trifluoromethylnicotinate was reduced using the procedure as given in step 1 of Example 3. 3-Hydroxymethyl-2-methyl-4-trifluoromethylpyridine was obtained as a pale yellow waxy solid(TLC Rf = 0.31 (97:3 CH2Cl2 :MeOH)).


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[C:3]=1[C:4](OC)=[O:5].C(Cl)Cl>CO>[OH:5][CH2:4][C:3]1[C:2]([CH3:1])=[N:11][CH:10]=[CH:9][C:8]=1[C:12]([F:15])([F:13])[F:14]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)OC)C(=CC=N1)C(F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1C(=NC=CC1C(F)(F)F)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
